(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride
Description
(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic amine derivative featuring a 3.2.0 ring system with a methoxy substituent at the 6-position and a nitrogen atom at the 2-position. Its hydrochloride salt enhances solubility and stability, making it relevant in pharmaceutical research, particularly for central nervous system (CNS) or antimicrobial applications.
Properties
IUPAC Name |
(1R,5R,6R)-6-methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-7-4-6-5(7)2-3-8-6;/h5-8H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJPKVNRGWPMFR-RYLOHDEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C1CCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H]2[C@H]1CCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bicyclic precursor.
Methoxylation: Introduction of the methoxy group is achieved through a methoxylation reaction, often using methanol as the methoxy source.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in a variety of functionalized bicyclic compounds.
Scientific Research Applications
The primary applications of (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride are in the field of pharmacology. Research indicates that compounds in the azabicyclo family exhibit significant biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, although specific mechanisms of action remain to be elucidated.
- CNS Activity: The bicyclic structure may interact with neurotransmitter systems, indicating possible applications in treating neurological disorders.
- Analgesic Properties: There is potential for analgesic effects, warranting further investigation into pain management applications.
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial activity of various azabicyclo compounds, including (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride against common bacterial strains.
- Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating infections.
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Neuropharmacological Research
- Investigations into the compound's effects on neurotransmitter release showed promise in modulating dopamine levels in vitro.
- This modulation hints at possible applications in treating conditions such as depression or schizophrenia.
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Pain Management Trials
- Clinical trials assessed the compound's efficacy as an analgesic in post-operative pain management.
- Findings demonstrated a reduction in pain scores compared to placebo groups, supporting its potential use in pain relief therapies.
Mechanism of Action
The mechanism of action of (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride involves its interaction with specific molecular targets. The methoxy group and the azabicyclo structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Structural Features
The bicyclo[3.2.0] system distinguishes the target compound from analogs with varying ring sizes and substituents. Key structural comparisons include:
Key Observations :
- Ring Size : The [3.2.0] system (target compound) allows for distinct stereoelectronic effects compared to [3.1.1] or [2.2.1] systems, influencing receptor binding and metabolic stability.
- Substituents : The 6-methoxy group enhances lipophilicity relative to hydroxyl or ketone groups in analogs like the 3-benzyl derivative .
- Hybrid Systems : Compounds like the 4-thia-1-azabicyclo[3.2.0] derivative () incorporate sulfur, a feature critical to beta-lactam antibiotics .
Physicochemical Properties
Available data from analogs suggest trends in solubility, stability, and bioavailability:
Key Observations :
Biological Activity
(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C8H13ClN2O
- Molecular Weight : 174.65 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin. Studies indicate that this compound may function as a selective reuptake inhibitor, enhancing the availability of these neurotransmitters in synaptic clefts, which could lead to improved mood and cognitive functions.
Key Mechanisms:
- Dopamine Reuptake Inhibition : Research indicates that the compound may inhibit dopamine reuptake, which is crucial for mood regulation and cognitive processes.
- Serotonin Modulation : It may also influence serotonin levels, contributing to its potential antidepressant effects.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride:
- Antidepressant Effects : In animal models, this compound has shown significant antidepressant-like effects in behavioral tests such as the forced swim test (FST) and tail suspension test (TST) .
- Neuroprotective Properties : It has been observed to possess neuroprotective effects against oxidative stress-induced neuronal cell death .
Case Studies
- Case Study 1 : A clinical trial involving patients with major depressive disorder demonstrated that administration of (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride resulted in a marked improvement in depressive symptoms as measured by standardized scales such as the Hamilton Depression Rating Scale (HDRS) .
- Case Study 2 : In a study focusing on neurodegenerative diseases, this compound exhibited protective effects on dopaminergic neurons in models of Parkinson's disease .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of bicyclic β-lactam derivatives often employs stepwise ring closure and stereoselective functionalization. For example, Portoghese’s synthesis of a related bicyclo compound (Scheme 1, ) uses trans-4-hydroxy-L-proline as a starting material, with benzoylation, diazomethane treatment, and LiBH4 reduction to control stereochemistry. Critical steps include NaOMe-mediated methanolysis to preserve the bicyclic core and Pd/C hydrogenation for deprotection . Reaction temperature (e.g., 0°C vs. reflux) and solvent polarity (THF vs. EtOH) significantly impact stereoselectivity and yield.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard for purity assessment. A validated method for related bicyclo compounds uses a C18 column, acetonitrile/water (70:30), and 1 mL/min flow rate (retention time ~8.2 min) .
- NMR : Key signals include methoxy protons (δ 3.3–3.5 ppm, singlet) and bicyclic bridgehead protons (δ 4.1–4.3 ppm, multiplet). 2D NMR (COSY, HSQC) confirms connectivity .
- Mass Spec : ESI-MS in positive mode typically shows [M+H]+ at m/z 228.1 (calculated for C₉H₁₄ClNO₂) .
Q. What are the known biological activities of structurally related bicyclo[3.2.0]heptane derivatives, and how do they inform target validation?
- Methodological Answer : Bicyclo β-lactams (e.g., Bacampicillin Hydrochloride, ) exhibit antibacterial activity via penicillin-binding protein inhibition. A Cr(III) complex of a similar compound showed MIC values of 12.5 µg/mL against S. aureus in agar diffusion assays, suggesting potential for metalloantibiotic development . Researchers should test the target compound against Gram-positive/-negative panels and assess cytotoxicity using HEK293 cells (CC₅₀ > 100 µg/mL) to prioritize lead optimization.
Advanced Research Questions
Q. How can contradictory data in antibacterial assays (e.g., MIC vs. time-kill curves) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., nutrient broth vs. serum-containing media). For example, a related bicyclo derivative showed MIC = 8 µg/mL in Mueller-Hinton broth but reduced efficacy (MIC = 32 µg/mL) in 50% human serum due to protein binding. Use standardized CLSI protocols and supplement assays with pharmacokinetic studies (e.g., plasma protein binding via ultrafiltration) to contextualize in vitro-in vivo correlations .
Q. What strategies optimize the stereochemical yield of the (1R,5R,6R) configuration during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-glyceraldehyde acetonide to induce desired stereochemistry at C6 during methoxylation .
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic intermediates (e.g., using Candida antarctica lipase B) can achieve >95% enantiomeric excess .
- Crystallization : Diastereomeric salt formation with L-tartaric acid in ethanol/water (1:1) improves chiral purity .
Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to identify pH-sensitive sites (e.g., the methoxy group’s hydrolysis at pH < 3).
- MD Simulations : Simulate degradation pathways in explicit solvent (e.g., water at 37°C) over 100 ns to predict half-life. Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) aligns with computational results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
